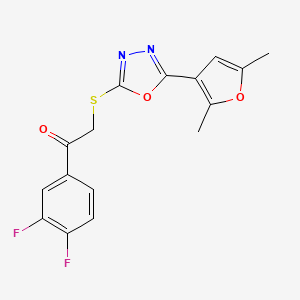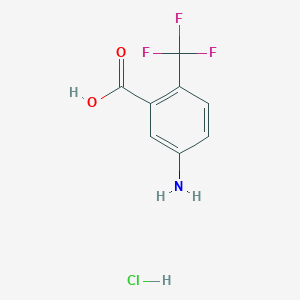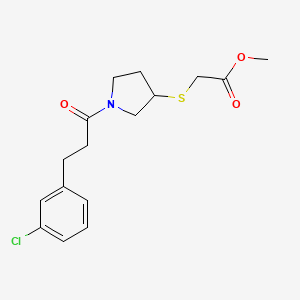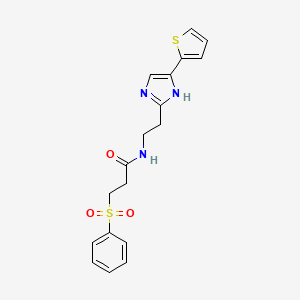
1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains multiple functional groups, including a 1,3,4-oxadiazole ring, a difluorophenyl group, and a thioether linkage. These features suggest potential for various chemical interactions and biological activities.
Synthesis Analysis
While the specific synthesis of "1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone" is not detailed in the provided papers, related compounds have been synthesized through reactions involving halogenated reagents and unsaturated compounds. For instance, the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds has been achieved by reacting 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature, yielding moderate yields of the desired products .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various analytical techniques. For example, the optimized molecular structure and vibrational frequencies of a similar compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been studied both experimentally and theoretically, with geometrical parameters in agreement with X-ray diffraction (XRD) data . Such studies are crucial for understanding the stability and reactivity of the molecule, which is influenced by hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from molecular orbital studies. The HOMO and LUMO analysis of related compounds indicates charge transfer within the molecule, which is essential for understanding its reactivity. For instance, the carbonyl group in the related compound is identified as the most reactive part due to its high electronegativity, as evidenced by the negative charge distribution in the Molecular Electrostatic Potential (MEP) analysis . This suggests that the difluorophenyl and oxadiazole components of the compound may similarly influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by their crystalline structure and intermolecular interactions. For example, a related compound crystallizes in the monoclinic space group and its crystal structure is stabilized by various hydrogen bonds and π-π interactions . These interactions can significantly affect the compound's solubility, melting point, and other physical properties. The presence of difluorophenyl and oxadiazole groups in the compound of interest suggests it may have unique electronic properties, potentially useful in applications such as nonlinear optics, as indicated by the calculated first hyperpolarizability of a similar compound .
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The compound 1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a part of the broader class of 1,3,4-oxadiazoles, known for their versatile applications in scientific research due to their structural diversity and potential biological activities. The synthesis of related 1,3,4-oxadiazoles involves the cyclization of imines, demonstrating the compound's potential as a precursor in synthetic chemistry for developing antimicrobial agents (Fuloria et al., 2009).
Applications in Material Science
Compounds within the 1,3,4-oxadiazole family, similar to the one , have been explored for their electronic properties. For instance, pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives have been synthesized and investigated for their redox, structural, and optoelectronic properties, indicating the potential of such compounds in material science, particularly in the development of molecular wires and electronic devices (Wang et al., 2006).
Biological Activities
The oxadiazole moiety, as seen in the target compound, is associated with significant biological activities, including antimicrobial and antifungal properties. Synthesized oxadiazoles have demonstrated strong activity against various strains of bacteria, such as Staphylococcus aureus, suggesting their potential use as biocides or in the development of new antimicrobial agents. These findings highlight the relevance of such compounds in pharmaceutical research and drug development (Oliveira et al., 2012).
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S/c1-8-5-11(9(2)22-8)15-19-20-16(23-15)24-7-14(21)10-3-4-12(17)13(18)6-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMCFWWUFILALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2503202.png)
![4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2503203.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2503204.png)
![9-[5-(difluoromethyl)pyridin-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde](/img/structure/B2503205.png)
![3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2503207.png)

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate](/img/structure/B2503209.png)

![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide](/img/structure/B2503211.png)
![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2503212.png)
![4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide](/img/structure/B2503216.png)

![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2503222.png)
